![molecular formula C19H12ClF3N4OS2 B2752499 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 671199-97-6](/img/structure/B2752499.png)
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H12ClF3N4OS2 and its molecular weight is 468.9. The purity is usually 95%.
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Scientific Research Applications
- Triazoles exhibit significant pharmacological potential. Researchers have explored the synthesis of 1,2,3-triazoles (such as the compound ) and their 1,2,4 counterparts for drug discovery . These compounds can serve as scaffolds for designing novel drugs targeting specific diseases.
- Some 1,2,4-triazoles have demonstrated cytotoxic activity against cancer cell lines . Explore whether this compound exhibits similar effects.
Medicinal Chemistry and Drug Development
Anticancer Properties
Mechanochemistry and Green Synthesis
Mechanism of Action
Target of Action
The compound, also known as 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of enzymes and receptors , making them versatile in their biological activities.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that result in changes to cellular processes. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore, as it can make specific interactions with different target receptors . .
Biochemical Pathways
The compound’s effects on biochemical pathways are likely to be diverse, given the range of pharmacological activities associated with 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition
Pharmacokinetics
Triazole compounds, which are structurally similar, are known to bind readily in the biological system with a variety of enzymes and receptors , suggesting potential bioavailability.
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Given the range of activities associated with 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives , the effects could potentially include inhibition of cancer cell growth, reduction of microbial activity, relief of pain and inflammation, reduction of oxidative stress, inhibition of viral activity, and inhibition of specific enzymes.
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N4OS2/c20-13-6-4-11(5-7-13)15-9-29-17-25-26-18(27(15)17)30-10-16(28)24-14-3-1-2-12(8-14)19(21,22)23/h1-9H,10H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSRNPMHGQDQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide |
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